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d6

Cat. No.: B15557334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of

zearalenone (ZEN), a mycotoxin produced by Fusarium species, in a variety of complex food

and feed matrices. The methodologies outlined are based on established and validated

analytical techniques, including high-performance liquid chromatography with fluorescence

detection (HPLC-FLD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and

enzyme-linked immunosorbent assay (ELISA).

Introduction
Zearalenone is a non-steroidal estrogenic mycotoxin that commonly contaminates cereal crops

such as maize, wheat, barley, and oats worldwide.[1][2][3] Its presence in food and feed poses

a potential health risk to both humans and animals, with effects including reproductive

disorders.[2] Regulatory limits for zearalenone in various food commodities have been

established in many countries to protect consumers.[1] Accurate and sensitive analytical

methods are therefore essential for monitoring ZEN levels to ensure food safety and

compliance with these regulations. This document details several analytical approaches for the

quantification of zearalenone in complex matrices.
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The following table summarizes the performance characteristics of various analytical methods

for the determination of zearalenone in different food matrices. This allows for a direct

comparison of the methods based on their sensitivity and accuracy.

Analytical
Method

Food Matrix

Limit of
Detection
(LOD)
(ng/g)

Limit of
Quantificati
on (LOQ)
(ng/g)

Recovery
(%)

Reference

LC-MS/MS

Maize,

Wheat, Oats,

Cornflakes,

Bread

5 - 13 10 - 26 Not Specified [4]

LC-MS/MS Cereals 0.5 3 66.4 - 96.1 [1]

LC-MS/MS Wheat Not Specified Not Specified 72 - 105 [5]

LC-MS/MS

Cereal-based

infant

formulas

0.06 - 0.20 0.18 - 0.60 Not Specified [6]

HPLC-FLD Cereals 0.5 2 77 - 104 [7]

HPLC-FLD Baby Food Not Specified Not Specified 65 - 123

HPLC-FLD Animal Feed Not Specified Not Specified 39 - 138

HPLC-FLD

Maize,

Wheat,

Barley, Swine

Feed, Poultry

Feed

10 Not Specified 82 - 97 [8]

ELISA
Corn, Wheat,

Pig Feed
Not Specified

≥ 800

(Screening

Level)

Not

Applicable
[9]

ic-ELISA

Post-

Fermented

Tea

9.3 Not Specified 89.5 - 98.0 [10]
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Experimental Workflow for Zearalenone Analysis
The following diagram illustrates a general workflow for the analysis of zearalenone in complex

food matrices, from sample receipt to data analysis.

Sample Preparation Analytical Determination Data Analysis

Sample Reception
& Homogenization

Extraction
Homogenized Sample

Clean-up
Crude Extract

LC SeparationPurified Extract Detection
(MS/MS or FLD) QuantificationAnalytical Signal Reporting

Click to download full resolution via product page

General workflow for zearalenone analysis in food matrices.

Experimental Protocols
Protocol 1: LC-MS/MS for the Determination of
Zearalenone in Cereals
This protocol is based on a validated method for the simultaneous determination of

zearalenone and other Fusarium mycotoxins in various cereals and cereal-derived foods.[4]

1. Sample Preparation and Extraction

Homogenization: Mill cereal samples to a fine powder.

Extraction Solvent: Prepare a mixture of acetonitrile/water/acetic acid (79/20/1, v/v/v).

Extraction Procedure:

Weigh 20 g of the homogenized sample into a blender jar.

Add 50 mL of the extraction solvent.

Blend at high speed for 3 minutes.

Centrifuge the extract and filter the supernatant.
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Defatting Step (for high-fat matrices):

Add an equal volume of hexane to the filtered extract.

Shake vigorously and allow the layers to separate.

Discard the upper hexane layer.

Evaporation and Reconstitution:

Evaporate the extract to dryness under a stream of nitrogen at 50°C.

Reconstitute the residue in a known volume of the mobile phase for injection.[4]

2. LC-MS/MS Analysis

Liquid Chromatography System: A Waters Acquity UPLC system or equivalent.

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier

XE) equipped with an electrospray ionization (ESI) source.[4]

Chromatographic Column: A suitable reversed-phase C18 column.

Mobile Phase: A gradient of methanol and water with 10 mM ammonium acetate, adjusted to

pH 3 with glacial acetic acid.[4]

Ionization Mode: ESI negative ion mode.

MRM Transitions: For zearalenone, monitor the transition of the parent ion (m/z 317) to a

characteristic product ion (e.g., m/z 175).[1]

3. Quantification

Prepare matrix-matched calibration standards to compensate for matrix effects.

Construct a calibration curve by plotting the peak area against the concentration of the

standards.
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Quantify the zearalenone concentration in the samples by comparing their peak areas to the

calibration curve.

Protocol 2: HPLC with Fluorescence Detection (HPLC-
FLD) and Immunoaffinity Column Clean-up
This protocol is a widely used and validated method for the determination of zearalenone in

cereals, baby food, and animal feed.[1]

1. Sample Preparation and Extraction

Homogenization: Grind the sample to a fine powder.

Extraction Solvent: Acetonitrile/water (90:10, v/v) or methanol/water (80:20, v/v).[1][7]

Extraction Procedure:

Weigh a representative portion of the homogenized sample (e.g., 20 g) into a flask.

Add the extraction solvent (e.g., 50 mL).

Shake vigorously for a specified time (e.g., 30 minutes).

Filter the extract.

2. Immunoaffinity Column (IAC) Clean-up

Dilution: Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline,

PBS) to reduce the organic solvent concentration, as recommended by the IAC

manufacturer.

Column Application: Pass the diluted extract through a zearalenone-specific immunoaffinity

column at a slow, steady flow rate.

Washing: Wash the column with water or a specified wash buffer to remove interfering

compounds.

Elution: Elute the bound zearalenone from the column with methanol.[1]
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3. HPLC-FLD Analysis

HPLC System: An HPLC system equipped with a fluorescence detector.

Chromatographic Column: A reversed-phase C18 column.

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50, v/v).[1]

Flow Rate: Typically 1.0 mL/min.[1]

Fluorescence Detection: Set the excitation wavelength to 274 nm and the emission

wavelength to 440 nm.[1]

4. Quantification

Prepare a calibration curve using zearalenone standards of known concentrations.

Inject the purified sample extracts and standards into the HPLC system.

Quantify zearalenone in the samples based on the peak areas and the calibration curve.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Screening of Zearalenone
ELISA is a rapid and cost-effective method suitable for screening a large number of samples for

the presence of zearalenone.[2][11] This protocol describes a competitive ELISA format.

1. Principle of the Assay

This is a competitive immunoassay where zearalenone in the sample competes with a

zearalenone-enzyme conjugate for binding to a limited number of zearalenone-specific

antibody binding sites coated on a microtiter plate. The amount of enzyme conjugate that binds

is inversely proportional to the concentration of zearalenone in the sample.

2. Sample Preparation and Extraction

Homogenization: Grind the sample to a fine powder.
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Extraction Solvent: 70% methanol in water.[2]

Extraction Procedure:

Weigh a portion of the ground sample (e.g., 20 g) into a sealable container.

Add the extraction solvent (e.g., 100 mL).

Shake vigorously for a minimum of 3 minutes.

Allow the solids to settle or centrifuge, and collect the supernatant.

Dilution: Dilute the extract with a buffer provided in the ELISA kit.

3. ELISA Procedure (General Steps)

Add standards and diluted sample extracts to the antibody-coated microtiter wells.

Add the zearalenone-enzyme conjugate to the wells.

Incubate to allow for competitive binding.

Wash the wells to remove unbound reagents.

Add a substrate solution that reacts with the enzyme to produce a color.

Stop the reaction after a specific time.

Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Interpretation of Results

The color intensity is inversely proportional to the zearalenone concentration.

Compare the absorbance of the samples to the absorbance of the standards to determine if

the sample is positive or negative for zearalenone above a certain cut-off level. For

quantitative results, a standard curve is constructed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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